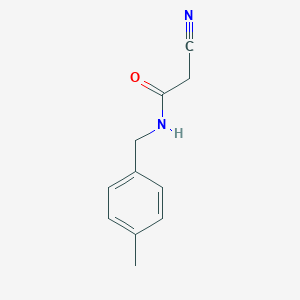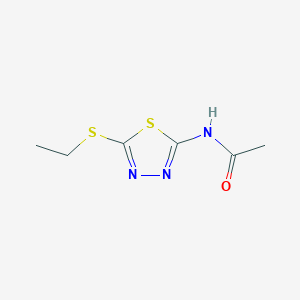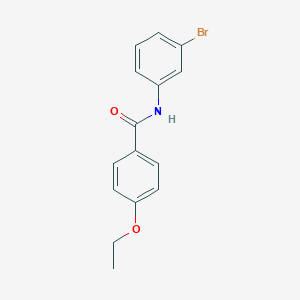
N-(3-bromophenyl)-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromophenyl)-4-ethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3-Bromo-4-ethoxybenzamide or BEO.
Mécanisme D'action
The mechanism of action of N-(3-bromophenyl)-4-ethoxybenzamide involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are known to play a crucial role in the inflammatory response, and their inhibition leads to a reduction in inflammation and pain.
Effets Biochimiques Et Physiologiques
Studies have shown that N-(3-bromophenyl)-4-ethoxybenzamide exhibits significant biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and acute inflammation. It also exhibits a good safety profile and does not cause any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(3-bromophenyl)-4-ethoxybenzamide in lab experiments include its potent anti-inflammatory and analgesic properties, its good safety profile, and its relatively easy synthesis. However, its limitations include its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the research on N-(3-bromophenyl)-4-ethoxybenzamide. One potential direction is the development of new drugs based on this compound for the treatment of pain and inflammation. Another direction is the investigation of its potential applications in other fields, such as cancer research. Additionally, further studies are needed to understand its mechanism of action and to explore its potential side effects.
Méthodes De Synthèse
The synthesis of N-(3-bromophenyl)-4-ethoxybenzamide involves the reaction between 3-bromoaniline and 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a white crystalline solid.
Applications De Recherche Scientifique
N-(3-bromophenyl)-4-ethoxybenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
Numéro CAS |
333348-88-2 |
|---|---|
Nom du produit |
N-(3-bromophenyl)-4-ethoxybenzamide |
Formule moléculaire |
C15H14BrNO2 |
Poids moléculaire |
320.18 g/mol |
Nom IUPAC |
N-(3-bromophenyl)-4-ethoxybenzamide |
InChI |
InChI=1S/C15H14BrNO2/c1-2-19-14-8-6-11(7-9-14)15(18)17-13-5-3-4-12(16)10-13/h3-10H,2H2,1H3,(H,17,18) |
Clé InChI |
KUGQSLOETCRSPW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br |
SMILES canonique |
CCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



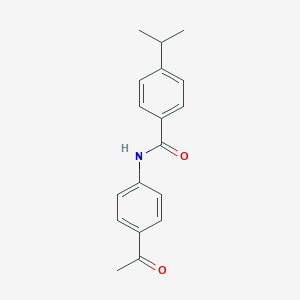

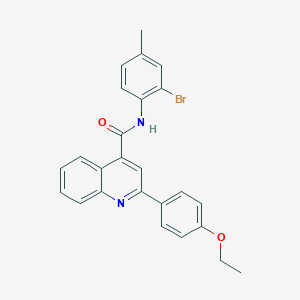
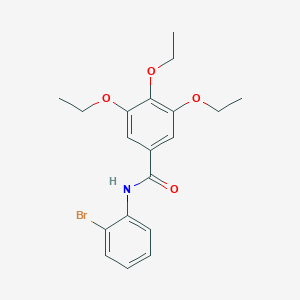
![2-[2'-(Methylamino)ethyl]benzenemethanol](/img/structure/B186005.png)
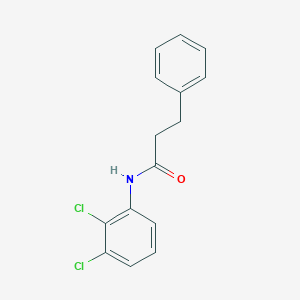
![2-Oxa-6-azaspiro[3.3]heptane](/img/structure/B186009.png)
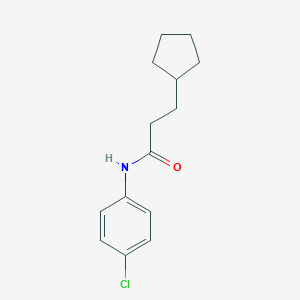
![Methyl 5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B186012.png)
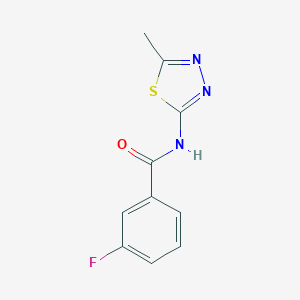
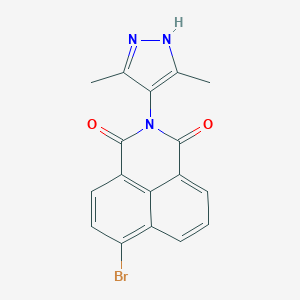
![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)
